molecular formula C25H40N4O5 B049559 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid CAS No. 117056-67-4

12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid

Cat. No.: B049559
CAS No.: 117056-67-4
M. Wt: 476.6 g/mol
InChI Key: SAAVELCIPHKGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-NBD Stearate is amphipathic, nonesterifiable fluorescent fatty acid probe and is a long-chain fatty acid (LCFA) derivative.
12-NBD Stearate is a fluorescent long-chain fatty acid (LCFA) derivative. It is amphipathic and a non-esterifiable fatty acid probe for incorporation into lipid droplets.

Mechanism of Action

Target of Action

The primary target of 12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid, also known as 12-N-methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate or 12-NBDS , is the palmitoylation sites on proteins . Palmitoylation is a post-translational modification that involves the addition of palmitate, a 16-carbon saturated fatty acid, to specific cysteine residues on proteins. This modification plays a crucial role in protein localization, stability, and function .

Mode of Action

12-NBDS acts as a fluorescent analog of palmitoyl-CoA . It interacts with its targets by binding to the palmitoylation sites on proteins, allowing these sites to be fluorescently labeled . This labeling enables the visualization and tracking of protein palmitoylation, providing insights into the dynamics and function of palmitoylated proteins .

Biochemical Pathways

The compound is involved in the palmitoylation pathway . Palmitoylation is a reversible process that modulates the hydrophobicity of proteins, influencing their membrane association, subcellular localization, and interactions with other proteins . By fluorescently labeling palmitoylation sites, 12-NBDS can help elucidate the roles of palmitoylation in various cellular processes and pathways .

Pharmacokinetics

It is expected to be taken up by cells and incorporated into proteins via the action of palmitoyltransferases . The impact of these properties on the compound’s bioavailability remains to be determined.

Result of Action

The action of 12-NBDS results in the fluorescent labeling of palmitoylation sites on proteins . This allows for the visualization and study of protein palmitoylation, contributing to our understanding of the roles of this post-translational modification in cellular processes .

Action Environment

The action of 12-NBDS is influenced by the cellular environment. For instance, the efficiency of its uptake and incorporation into proteins can be affected by the expression and activity of palmitoyltransferases . Furthermore, the fluorescence of the 12-NBDS molecule is environment-sensitive, with its fluorescence increasing in nonpolar environments . This property can influence the detection and study of 12-NBDS-labeled proteins .

Biological Activity

12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid, commonly referred to as 12-NBD stearate, is a fluorescent fatty acid probe that has garnered attention for its potential applications in biological research. This compound is characterized by its unique structure, which combines a long-chain fatty acid with a nitrobenzoxadiazole moiety, imparting distinct properties that facilitate its use in various biological assays.

The chemical structure of 12-NBD stearate allows it to function effectively as a fluorescent marker. Its amphipathic nature enables it to integrate into lipid membranes, making it an excellent tool for studying membrane dynamics and fatty acid metabolism.

PropertyDetails
IUPAC Name This compound
Molecular Formula C23H42N4O3
Molecular Weight 426.62 g/mol
Fluorescence Excitation: ~460 nm; Emission: ~530 nm

The biological activity of 12-NBD stearate primarily involves its ability to fluoresce upon excitation, allowing researchers to track its incorporation into cellular membranes and other biological structures. The fluorescent properties arise from the nitrobenzoxadiazole group, which absorbs light at specific wavelengths and emits it at different wavelengths. This makes it useful in various applications such as:

  • Cellular Imaging : Used to visualize lipid incorporation and metabolism in live cells.
  • Fatty Acid Transport Studies : Helps in understanding the mechanisms of fatty acid uptake and transport across cell membranes.

1. Fatty Acid Metabolism

Research has demonstrated that 12-NBD stearate can be utilized to study fatty acid metabolism in various cell types. It serves as a tracer for assessing the uptake and incorporation of fatty acids into cellular lipids.

2. Membrane Dynamics

The compound's ability to integrate into lipid bilayers allows for the investigation of membrane fluidity and dynamics. Studies have shown that changes in fluorescence intensity can indicate alterations in membrane composition and structure.

3. Apoptosis Induction

In some studies, derivatives of benzoxadiazole compounds have been linked to apoptosis in tumor cells through mechanisms involving the inhibition of glutathione S-transferases (GSTs). For instance, related compounds have been shown to trigger apoptosis via the dissociation of GST complexes in cancer cells .

Study on Cellular Uptake

A study investigating the uptake of 12-NBD stearate in pancreatic beta cells showed that this compound could effectively label lipid droplets within these cells. Fluorescent microscopy revealed significant incorporation into lipid structures, providing insights into lipid metabolism under various physiological conditions.

Inhibition of Glutathione S-transferases

Another relevant study explored the interactions between nitrobenzoxadiazole derivatives and GSTs. These derivatives were shown to inhibit GST activity significantly, leading to increased levels of reactive oxygen species (ROS) and subsequent apoptosis in cancer cell lines . This highlights the potential therapeutic implications of compounds like 12-NBD stearate in cancer treatment.

Properties

IUPAC Name

12-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H40N4O5/c1-3-4-5-12-15-20(16-13-10-8-6-7-9-11-14-17-23(30)31)28(2)21-18-19-22(29(32)33)25-24(21)26-34-27-25/h18-20H,3-17H2,1-2H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAAVELCIPHKGJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(CCCCCCCCCCC(=O)O)N(C)C1=CC=C(C2=NON=C12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H40N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922270
Record name 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117056-67-4
Record name 12-N-Methyl-7-nitrobenzo-2-oxa-1,3-diazolamino stearate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117056674
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 12-[Methyl(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]octadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 2
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 3
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 4
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 5
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid
Reactant of Route 6
12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid

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